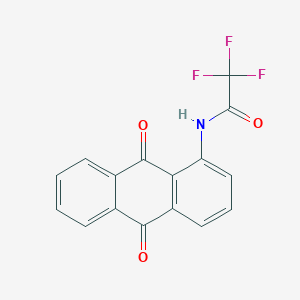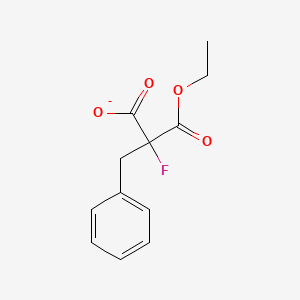
2-Benzyl-3-ethoxy-2-fluoro-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-3-ethoxy-2-fluoro-3-oxopropanoate is a chemical compound with the molecular formula C12H13FO4 It is characterized by the presence of benzyl, ethoxy, and fluoro groups attached to a propanoate backbone
Preparation Methods
The synthesis of 2-Benzyl-3-ethoxy-2-fluoro-3-oxopropanoate typically involves the reaction of benzyl bromide with ethyl 2-fluoro-3-oxopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromide by the ethoxy group. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the starting materials.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
2-Benzyl-3-ethoxy-2-fluoro-3-oxopropanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce various functional groups onto the aromatic ring.
Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), and reducing agents such as LiAlH4 or NaBH4. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Benzyl-3-ethoxy-2-fluoro-3-oxopropanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies of enzyme inhibition and protein-ligand interactions, due to its ability to interact with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2-Benzyl-3-ethoxy-2-fluoro-3-oxopropanoate exerts its effects depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
2-Benzyl-3-ethoxy-2-fluoro-3-oxopropanoate can be compared with other similar compounds, such as:
2-Benzyl-3-ethoxy-3-oxopropanoate: Lacks the fluoro group, which may result in different reactivity and biological activity.
2-Benzyl-3-methoxy-2-fluoro-3-oxopropanoate: Contains a methoxy group instead of an ethoxy group, which can affect its chemical properties and applications.
2-Benzyl-3-ethoxy-2-chloro-3-oxopropanoate:
Properties
CAS No. |
100701-57-3 |
|---|---|
Molecular Formula |
C12H12FO4- |
Molecular Weight |
239.22 g/mol |
IUPAC Name |
2-benzyl-3-ethoxy-2-fluoro-3-oxopropanoate |
InChI |
InChI=1S/C12H13FO4/c1-2-17-11(16)12(13,10(14)15)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,15)/p-1 |
InChI Key |
HEACKWIXVYCZIX-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)(C(=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


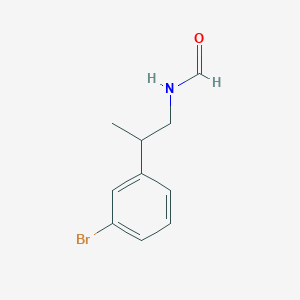



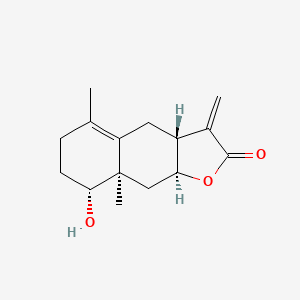
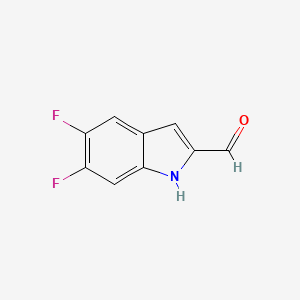
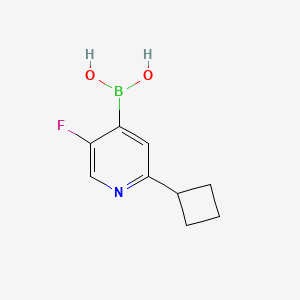
![1-{4-[(2-Chlorobenzyl)oxy]phenyl}-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084771.png)
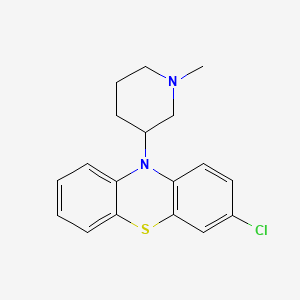
![1-(3-Butoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084777.png)
![5H-Cyclopenta[c]pyridine-5,7(6H)-dione](/img/structure/B14084781.png)

